Chiral Identity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate — Validated Pharmacology Exists Only for (S)
The (S)-enantiomer (CAS 1256955-49-3, ML252) is the only stereoisomer with published, peer-reviewed KCNQ channel activity. It binds KCNQ2/Q3 with an IC50 of 120 nM in automated patch clamp (CHO cells, 3 min incubation) (BindingDB BDBM50395464) and KCNQ2 homomers with IC50 = 69 nM [1]. A comprehensive search of BindingDB, ChEMBL, and PubMed reveals zero KCNQ affinity data for the (R)-enantiomer (CAS 1256955-44-8) [2]. The racemic mixture (CAS 1256955-90-4) is sold at 95% purity but has no published IC50 values against any KCNQ subtype, making its pharmacological composition undefined . Researchers who require interpretable electrophysiology data must procure the defined (S)-enantiomer.
| Evidence Dimension | KCNQ2/Q3 antagonist potency (automated patch clamp, CHO cells) |
|---|---|
| Target Compound Data | IC50 = 120 nM (KCNQ2/Q3); IC50 = 69 nM (KCNQ2 homomer) |
| Comparator Or Baseline | (R)-enantiomer (CAS 1256955-44-8): No data available. Racemate (CAS 1256955-90-4): No data available. |
| Quantified Difference | Infinite differential — only the (S)-enantiomer has any reported activity |
| Conditions | Automated patch clamp electrophysiology; CHO cells expressing human KCNQ2 or KCNQ2/Q3 heteromers; 3 min compound incubation |
Why This Matters
Procuring an enantiomer without validated target engagement introduces uncontrolled variability; the (S)-enantiomer is the only form traceable to published electrophysiology data.
- [1] BindingDB entry BDBM50395464 (CHEMBL2164048): IC50 = 120 nM at KCNQ2/Q3; IC50 = 2920 nM at KCNQ1; measured by automated patch clamp in CHO cells. View Source
- [2] BindingDB search for CAS 1256955-44-8 and (R)-4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline yields no KCNQ affinity records, accessed May 2026. View Source
